6-Chloro-1-(cyclohexylamino)anthracene-9,10-dione
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Overview
Description
6-Chloro-1-(cyclohexylamino)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse applications in various fields such as organic electronics, dyes, and medicinal chemistry. This compound features a chloro substituent at the 6-position and a cyclohexylamino group at the 1-position of the anthracene-9,10-dione core, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 6-Chloro-1-(cyclohexylamino)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthraquinone, which is chlorinated to introduce the chloro substituent at the 6-position.
Amination: The chlorinated anthraquinone is then subjected to nucleophilic substitution with cyclohexylamine to form the desired product.
Reaction Conditions: The reactions are usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. Catalysts like palladium on carbon (Pd/C) may be used to facilitate the reaction.
Chemical Reactions Analysis
6-Chloro-1-(cyclohexylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-1-(cyclohexylamino)anthracene-9,10-dione has several scientific research applications:
Organic Electronics: The compound’s photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Dyes and Pigments: Its chromophoric properties are exploited in the development of dyes and pigments for various industrial applications.
Medicinal Chemistry: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a scaffold for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-Chloro-1-(cyclohexylamino)anthracene-9,10-dione in biological systems involves its interaction with cellular proteins and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit key enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
6-Chloro-1-(cyclohexylamino)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
9,10-Anthraquinone: The parent compound, which lacks the chloro and amino substituents.
1-Aminoanthraquinone: Similar to the target compound but without the chloro substituent.
6-Chloroanthraquinone: Lacks the cyclohexylamino group.
The unique combination of the chloro and cyclohexylamino groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61100-61-6 |
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Molecular Formula |
C20H18ClNO2 |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
6-chloro-1-(cyclohexylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H18ClNO2/c21-12-9-10-14-16(11-12)19(23)15-7-4-8-17(18(15)20(14)24)22-13-5-2-1-3-6-13/h4,7-11,13,22H,1-3,5-6H2 |
InChI Key |
PYZARVMRXCTBDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=C(C=C4)Cl |
Origin of Product |
United States |
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